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Introduction

The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and
OATP1B3 (encoded by SLCO1B3) are critical gatekeepers for the liver.[1][2][3] These
transporters are predominantly expressed on the basolateral (sinusoidal) membrane of human
hepatocytes, where they mediate the uptake of a wide array of endogenous compounds and
xenobiotics from the blood into the liver.[1][2][4][5] Their function is a rate-determining step in
the hepatic clearance of many clinically important drugs, including statins, anticancer agents,
and certain antibiotics.[1][2][6][7]

Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast
agent, is a key substrate for both OATP1B1 and OATP1B3.[8][9] Its uptake into hepatocytes
allows for functional assessment of the liver and improved detection and characterization of
liver lesions.[10][11] Consequently, understanding the molecular characteristics, kinetics,
regulation, and clinical implications of OATP1B1 and OATP1B3 is paramount for drug
development, predicting drug-drug interactions (DDIs), and interpreting gadoxetic acid-
enhanced MRI data.[4][9]

This technical guide provides a comprehensive overview of OATP1B1 and OATP1B3, with a
specific focus on their interaction with gadoxetic acid. It includes quantitative data, detailed
experimental protocols, and visualizations of key pathways and workflows to serve as an
essential resource for professionals in the field.
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Molecular Characteristics and Mechanism of Uptake

OATP1B1 and OATP1B3 belong to the solute carrier organic anion (SLCO) transporter
superfamily.[1][2] The genes for both are located on chromosome 12.[1][2] The proteins share
approximately 80% amino acid homology and are structurally similar, each possessing 12
putative transmembrane domains with intracellular N- and C-termini.[1][2] Despite their
similarities, they exhibit distinct, albeit overlapping, substrate specificities and different zonal
expression patterns within the liver lobules; OATP1B1 shows a diffuse pattern, while OATP1B3
is expressed more centrally.[1]

The uptake of substrates like gadoxetic acid is a crucial first step for their subsequent
metabolism or biliary excretion.[6] This process can be influenced by competitive inhibition from
other drugs, genetic variations that alter transporter function, and changes in transporter
expression levels.[3][4]
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Figure 1: Hepatic Uptake of Gadoxetic Acid via OATP1B1/B3.
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Quantitative Data
Transport Kinetics of Gadoxetic Acid and Probe
Substrates

The affinity (Km) and maximum transport velocity (Vmax) are fundamental parameters for
characterizing transporter function. Estradiol-173-glucuronide (E2-173G) and cholecystokinin
octapeptide (CCK-8) are commonly used as relatively specific probe substrates for OATP1B1
and OATP1B3, respectively.[1][12]

Vmax (pmollmg
Transporter Substrate Km (pM) ) . Cell System
protein/min)

OATP-
OATP1B1 Gadoxetic Acid 49.3+8.0 1,480 + 110 transfected
HEK?293 cells
OATP-
OATP1B3 Gadoxetic Acid 27645 1,190 + 70 transfected
HEK?293 cells
Estradiol-17[3- N OATP1B1-
OATP1B1 ] 15-4.2 Not specified )
glucuronide expressing cells
Cholecystokinin- N OATP1B3-
OATP1B3 04-1.2 Not specified _
8 (CCK-8) expressing cells

Note: Kinetic values can vary between experimental systems and conditions. Data synthesized
from multiple sources.

Protein Expression Levels in Human Liver

Quantifying the absolute protein expression of transporters in the liver is crucial for in vitro-in
vivo extrapolation (IVIVE) and developing physiologically based pharmacokinetic (PBPK)
models.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold
standard for this quantification.
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Mean Protein

Expression (fmoll/
Transporter Range Method
Mg membrane

protein)
OATP1B1 20x0.9 7-fold LC-MS/MS
OATP1B3 1.1+£05 8-fold LC-MS/MS

Data from a study of 64 human liver samples.[14]

Impact of Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) in the SLCO1B1 and SLCO1B3 genes can
significantly alter transporter function, affecting drug pharmacokinetics and response.[3][15]
The SLCO1B1 ¢.521T>C (p.Vall74Ala) polymorphism is particularly well-studied and is
associated with reduced transport activity.[16]
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Effect on .
. Clinical
Gene Polymorphism  Haplotype Transport
o Consequence
Activity
Substrate-
€.388A>G .
SLCO1B1 1b dependent Variable
(p.Asn130Asp) -
altered activity
Increased
plasma
concentrations of
c.521T>C Markedly substrates (e.g.,
SLCO1B1 5, *15, *17 _ _
(p.-Vall74Ala) reduced uptake statins, gadoxetic
acid), increased
risk of
myopathy[1]
Reduced Reduced hepatic
€.3347>G -
SLCO1B3 - transport activity uptake of some
(p.Ser112Ala) o
in vitro substrates
Reduced Reduced hepatic
C.699G>A -
SLCO1B3 - transport activity uptake of some

(p-Met233lle)

in vitro

substrates

Note: The clinical impact of OATP1B3 polymorphisms is generally less pronounced than that of
OATP1B1 ¢.521T>C.[16]
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Figure 2: Logic of SLCO1B1 Polymorphism Impact on Pharmacokinetics.

OATP1B1/B3 Inhibition by Drugs

Co-administration of drugs that inhibit OATP1B1/B3 can lead to clinically significant DDIs.[1][4]
Rifampicin and cyclosporine are well-characterized potent inhibitors often used in clinical DDI

studies.[4][17]
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o Victim Drug Transporter(s) . L.
Inhibitor . In Vitro Ki (uM)  Clinical Effect
(Substrate) Inhibited
Markedly
) increased
) Statins, OATP1B1,
Cyclosporine A o ~0.1-0.5 plasma
Repaglinide OATP1B3 )
concentration of
victim drug[4]
Increased
Rifampicin Statins, OATP1B1, 0.5.2.0 plasma
(single dose) Gadoxetic Acid OATP1B3 o concentration of
victim drug[4][8]
Moderate
increase in
Gemfibrozil Statins OATP1B1 ~10-25 plasma
concentration of
victim drug[4]
Potential for
Various TKiIs Potent, DDls with
o CCK-8 OATP1B3 N
(e.g., Nilotinib) noncompetitive OATP1B3
substrates[18]
Can cause
. . - OATP1B1, - e
Paritaprevir Bilirubin Not specified hyperbilirubinemi
OATP1B3

al9]

Ki values are approximate and can vary based on the assay system and probe substrate used.

[1]

Experimental Protocols
Protocol: In Vitro OATP1B1/B3 Uptake Assay

This protocol describes a typical experiment to determine if a test compound is a substrate or
inhibitor of OATP1B1 or OATP1B3 using stably transfected cell lines (e.g., HEK293 or CHO
cells).
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Materials:

HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3.
Mock-transfected cells (control).

Cell culture medium, plates (e.g., 24-well), and incubator (37°C, 5% COz).
Uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).

Radiolabeled probe substrate (e.g., [*H]Estradiol-173-glucuronide for OATP1B1, [3H]CCK-8
for OATP1B3).

Test compound and known inhibitor (e.g., rifampicin).
Lysis buffer (e.g., 0.5% Triton-X-100).

Scintillation cocktail and counter.

Methodology:

Cell Seeding: Plate OATP-expressing and mock cells at an appropriate density and culture
until they form a confluent monolayer (typically 24-48 hours).

Pre-incubation: Aspirate culture medium, wash cells twice with warm uptake buffer. Pre-
incubate cells with buffer (and inhibitor, if applicable) for 10-15 minutes at 37°C.

Initiate Uptake: Remove pre-incubation buffer and add warm uptake buffer containing the
radiolabeled probe substrate (with or without the test compound/inhibitor). Incubate for a
short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.

Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately
washing the cells three times with ice-cold uptake buffer.

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktall,
and measure radioactivity using a liquid scintillation counter.
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e Protein Normalization: Use a separate aliquot of the lysate to determine the total protein
content (e.g., using a BCA protein assay) for each well.

o Data Analysis: Calculate the specific uptake by subtracting the uptake in mock cells from that
in OATP-expressing cells. Normalize uptake to protein content and time (pmol/mg
protein/min). For inhibition studies, calculate ICso and Ki values.
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In Vitro OATP Uptake Assay Workflow
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Figure 3: Experimental Workflow for an In Vitro OATP Uptake Assay.

© 2025 BenchChem. All rights reserved. 10/17 Tech Support


https://www.benchchem.com/product/b1262754?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol: Quantification of OATP1B1/B3 Protein by LC-
MS/MS

This protocol outlines the key steps for absolute quantification of OATP proteins from human

liver tissue using a targeted proteomics approach.

Materials:

Frozen human liver tissue samples.
Membrane protein extraction kit.
BCA protein assay Kit.

Trypsin (proteomics grade).

Synthetic signature peptides (unique to OATP1B1 and OATP1B3) and corresponding stable
isotope-labeled (SIL) internal standards.[14]

LC-MS/MS system.

Methodology:

Membrane Isolation: Isolate total native membrane proteins from homogenized liver tissue
according to the extraction kit manufacturer's protocol.[14]

Protein Quantification: Determine the total protein concentration of the membrane fraction
using a BCA assay.

Trypsin Digestion: Denature, reduce, and alkylate the membrane proteins. Digest the
proteins into smaller peptides using trypsin.

Sample Preparation: Spike the digested sample with a known concentration of SIL internal
standard peptides.

LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system
coupled to a tandem mass spectrometer. The system is set up to specifically detect and
quantify the pre-selected signature peptides and their corresponding SIL internal standards.
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o Data Analysis: Calculate the concentration of the endogenous signature peptide by
comparing its peak area to the peak area of the known amount of SIL internal standard.
Convert the peptide amount to the absolute protein amount (e.g., fmol of transporter per ug
of total membrane protein).

Protocol: Clinical Gadoxetic Acid-Enhanced MRI for
Liver Function

This protocol provides a general framework for acquiring and analyzing gadoxetic acid-
enhanced MRI to assess OATP function.

Patient Preparation:
e Fasting for at least 4 hours prior to the exam is recommended.

o Discontinue any known OATP1B1/B3 inhibitor medications (e.g., ursodeoxycholic acid) prior
to the scan, if clinically feasible.[9]

Imaging Protocol:
o Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.

» Contrast Administration: Administer gadoxetic acid intravenously at a standard dose (e.qg.,
0.025 mmol/kg body weight).

» Dynamic Post-contrast Imaging: Acquire sequential T1-weighted images during the arterial,
portal venous, and transitional phases immediately following injection.

» Hepatobiliary Phase (HBP) Imaging: Acquire T1-weighted images at approximately 20
minutes post-injection.[8] This phase reflects the uptake of gadoxetic acid into functional
hepatocytes via OATP transporters.

Data Analysis:

e Qualitative Assessment: Visually assess the degree of liver parenchymal enhancement in the
HBP. Reduced or heterogeneous enhancement may indicate impaired OATP function or liver
disease.[16]
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e Quantitative Assessment:

o Measure signal intensity (SI) in regions of interest (ROIs) placed in the liver parenchyma
and a reference tissue (e.g., spleen or muscle) on pre- and post-contrast HBP images.

o Calculate enhancement ratios, such as the liver-to-spleen contrast enhancement ratio, to
quantify OATP-mediated uptake.

o Advanced pharmacokinetic modeling can be applied to the dynamic imaging data to derive
guantitative parameters like the hepatic uptake rate (k_he) and hepatic extraction fraction.
[10]

Regulation of OATP1B1/B3 Function

The transport activity of OATP1B1 and OATP1B3 is not static; it is regulated by various cellular
mechanisms, including post-translational modifications like phosphorylation.[1] Activation of
protein kinase C (PKC), for example, has been shown to downregulate OATP1B3 transport
function, potentially through increased phosphorylation of the transporter protein.[1]
Furthermore, recent studies suggest that tyrosine kinase activity is also involved in regulating
the function of both OATP1B1 and OATP1B3.[18]

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33034671/
https://www.mdpi.com/1422-0067/19/3/855
https://www.mdpi.com/1422-0067/19/3/855
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354029/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHE Check Availability & Pricing

Post-Translational Regulation of OATP1B3
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Figure 4: Signaling Pathways in Post-Translational Regulation of OATP1B3.

Protein-protein interactions also play a regulatory role. OATP1B3 can form hetero-oligomers
with other transporters like OATP1B1 and NTCP, which can modulate its expression at the
plasma membrane and its transport activity.[19] For instance, co-expression with OATP1B1 can

increase the plasma membrane expression of OATP1B3.[19]
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Conclusion

OATP1B1 and OATP1B3 are central to hepatic drug disposition and are the primary mediators
of gadoxetic acid uptake for functional liver imaging. A thorough understanding of their
molecular biology, transport kinetics, regulation, and the impact of genetic variability and drug
interactions is essential for modern drug development and clinical practice. The quantitative
data and standardized protocols presented in this guide offer a foundational resource for
researchers aiming to investigate these critical transporters, predict clinical outcomes, and
ultimately enhance therapeutic efficacy and patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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